![molecular formula C6H4N4O2 B1398629 1H-Pyrazolo[3,4-D]pyrimidine-4-carboxylic acid CAS No. 1095822-28-8](/img/structure/B1398629.png)
1H-Pyrazolo[3,4-D]pyrimidine-4-carboxylic acid
Übersicht
Beschreibung
1H-Pyrazolo[3,4-D]pyrimidine-4-carboxylic acid is a heterocyclic compound that features a fused ring system consisting of a pyrazole ring and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .
Vorbereitungsmethoden
The synthesis of 1H-Pyrazolo[3,4-D]pyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-aminopyrazole-4-carboxylic acid derivatives with triethyl orthoformate under acidic conditions . Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, such as using specific solvents, catalysts, and temperature controls .
Analyse Chemischer Reaktionen
1H-Pyrazolo[3,4-D]pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the ring system.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like ethanol or dimethyl sulfoxide, and controlled temperatures. Major products formed from these reactions depend on the specific substituents and reaction conditions employed .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
1H-Pyrazolo[3,4-D]pyrimidine derivatives have been extensively studied for their potential as anticancer agents. These compounds often act as inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
- CDK2 Inhibition : Recent studies have shown that certain derivatives exhibit potent inhibitory activity against CDK2, with IC50 values as low as 0.36 µM. This selectivity is particularly valuable in targeting tumor cells while minimizing effects on normal cells .
- EGFR-TK Inhibition : New derivatives have been synthesized that target the epidermal growth factor receptor (EGFR) tyrosine kinase, which is implicated in various cancers. These compounds have demonstrated significant anti-proliferative activity against a range of cancer cell lines, indicating their potential as therapeutic agents .
Anti-inflammatory Properties
The pyrazolo[3,4-D]pyrimidine scaffold has also been linked to anti-inflammatory effects. Compounds derived from this structure have shown promise in reducing inflammation through various mechanisms, making them candidates for treating inflammatory diseases .
Antimicrobial and Antiviral Activities
Research indicates that derivatives of 1H-Pyrazolo[3,4-D]pyrimidine possess antimicrobial and antiviral properties. They have been tested against various pathogens, showcasing their potential as broad-spectrum antimicrobial agents .
Neuroprotective Effects
Some studies suggest that pyrazolo[3,4-D]pyrimidine derivatives may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's disease. The compounds may exert antioxidant effects that protect neuronal cells from oxidative stress .
Diabetes Management
Emerging evidence points to the utility of pyrazolo[3,4-D]pyrimidine derivatives in managing type II diabetes. Their ability to modulate glucose metabolism and improve insulin sensitivity is under investigation, highlighting their potential role in diabetes therapeutics .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 1H-Pyrazolo[3,4-D]pyrimidine derivatives often involves innovative approaches to optimize their pharmacological properties:
- Green Chemistry Approaches : Recent studies have employed environmentally friendly synthetic methods to produce these compounds efficiently without compromising yield or activity .
- Structure-Activity Relationship : Understanding the SAR of these compounds has been crucial in guiding the design of more potent derivatives with specific biological activities. Modifications at various positions on the pyrazolo[3,4-D]pyrimidine scaffold can significantly influence their efficacy and selectivity against biological targets .
Case Studies
Wirkmechanismus
The mechanism of action of 1H-Pyrazolo[3,4-D]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the active site of CDKs, preventing their interaction with cyclins and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells. Molecular docking studies have shown that the compound forms hydrogen bonds with key amino acids in the active site of CDKs, enhancing its inhibitory activity .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrazolo[3,4-D]pyrimidine-4-carboxylic acid can be compared with other similar compounds such as:
Pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine: This compound also features a fused ring system and exhibits similar biological activities, including CDK inhibition.
Pyrazolo[3,4-B]pyridine: Another heterocyclic compound with a fused ring system, known for its diverse biological activities.
The uniqueness of this compound lies in its specific ring structure and the position of functional groups, which contribute to its distinct biological activities and potential therapeutic applications .
Biologische Aktivität
1H-Pyrazolo[3,4-D]pyrimidine-4-carboxylic acid is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, particularly its anticancer properties, effects on various receptors, and potential as a therapeutic agent.
Overview
Research indicates that derivatives of 1H-pyrazolo[3,4-D]pyrimidine exhibit potent anticancer activities against various cell lines. For instance, compound 1a demonstrated significant inhibitory effects on lung cancer cells (A549) with an IC50 value of 2.24 µM , outperforming doxorubicin (IC50 = 9.20 µM) as a positive control .
Structure-Activity Relationships (SAR)
The structure-activity relationship studies have revealed that modifications in the pyrazolo[3,4-D]pyrimidine scaffold can enhance anticancer efficacy. For example, compound 1d showed an IC50 of 1.74 µM against MCF-7 breast cancer cells, indicating that specific structural features are crucial for enhancing biological activity .
Compound | Cell Line | IC50 (µM) | Notes |
---|---|---|---|
1a | A549 | 2.24 | High anticancer activity |
1d | MCF-7 | 1.74 | Enhanced activity compared to parent compound |
1e | PC-3 | Not specified | Structural modifications reduced activity significantly |
Flow cytometric analyses have shown that compounds like 1a can induce apoptosis in cancer cells. The treatment resulted in a significant increase in apoptotic cells (sub-G1 phase), with percentages ranging from 25.1% to 41.0% at concentrations of 2.0–4.0 µM . This suggests that the pyrazolo[3,4-D]pyrimidine derivatives can effectively trigger programmed cell death.
PPARα Agonism
Certain derivatives of 1H-pyrazolo[3,4-D]pyrimidine have been identified as agonists for the human peroxisome proliferator-activated receptor alpha (hPPARα). These compounds exhibited significant effects in reducing plasma triglyceride levels in high-fructose-fed rat models, indicating their potential utility in metabolic disorders .
EGFR Inhibition
Recent studies have focused on the role of these compounds as epidermal growth factor receptor (EGFR) inhibitors. Compounds such as 12b demonstrated potent anti-proliferative activities against A549 and HCT-116 cell lines with IC50 values of 8.21 µM and 19.56 µM , respectively . Additionally, compound 12b showed remarkable kinase inhibitory activity against both wild-type and mutant EGFR, with IC50 values of 0.016 µM and 0.236 µM , respectively .
Synthesis and Evaluation
A series of pyrazolo[3,4-D]pyrimidine derivatives were synthesized to evaluate their Src kinase inhibitory activities. Among these, compound 6b exhibited the most potent inhibition with an IC50 value of 0.47 µM , while other derivatives showed moderate inhibition ranging from 5.1 to 6.5 µM .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid derivatives, and how do reaction conditions influence yield?
- Methodological Answer : Traditional synthesis involves refluxing precursors (e.g., α-chloroacetamides) in acetic acid or polyphosphoric acid, yielding 47–60% over 2–5 hours . Recent advancements employ green nanocatalysts (e.g., acidic cesium salts of Preyssler nanoparticles), achieving >90% yields under milder conditions. Optimization requires adjusting catalyst loading (5–10 mol%) and temperature (60–80°C) to balance efficiency and environmental impact .
Q. How is structural characterization of pyrazolo[3,4-d]pyrimidine derivatives performed to confirm regiochemistry and purity?
- Methodological Answer : Use a combination of X-ray crystallography (for unambiguous regiochemical assignment, as in 1-(2-chloroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one ) and NMR spectroscopy (e.g., H/C NMR for verifying substituent positions). HPLC (>95% purity) and mass spectrometry (ESI-MS) are critical for purity validation .
Q. What in vitro assays are used to evaluate the biological activity of these compounds?
- Methodological Answer :
- Antitumor activity : Cell viability assays (e.g., MTT) against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .
- Enzyme inhibition : Xanthine oxidase (XO) inhibition assays using allopurinol as a reference (IC values reported for derivatives like 3-amino-6-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one) .
Advanced Research Questions
Q. How can molecular docking studies guide the design of pyrazolo[3,4-d]pyrimidine derivatives as kinase inhibitors?
- Methodological Answer : Dock compounds (e.g., 17 derivatives) into target receptors (e.g., CDK2, PDB ID: 3WBL) using AutoDock 4.2 or Schrödinger Suite . Analyze binding modes for interactions with key residues (e.g., Lys33, Glu81 in CDK2). Prioritize derivatives with ΔG < -8 kcal/mol and hydrogen-bonding to catalytic domains .
Q. What strategies improve the solubility and bioavailability of pyrazolo[3,4-d]pyrimidine-based drugs?
- Methodological Answer : Formulate as solid lipid nanoparticles (SLNs) using stearic acid or glyceryl monostearate. Optimize via solvent emulsification (e.g., 10% w/v lipid, 2% surfactant) to achieve particle sizes <200 nm and entrapment efficiency >80%. In vitro cytotoxicity assays (e.g., EGFR-TK inhibition) validate retained activity post-formulation .
Q. How do catalytic mechanisms differ between traditional acid catalysts and green nanocatalysts in pyrazolo[3,4-d]pyrimidine synthesis?
- Methodological Answer : Traditional catalysts (e.g., HCl, polyphosphoric acid) rely on Brønsted acidity, often causing side reactions (e.g., ring-opening). Green nanocatalysts (e.g., Preyssler-type) use Lewis acid sites and high surface area (BET >200 m/g) to stabilize intermediates, reducing reaction time (1–2 hours vs. 5 hours) and improving regioselectivity .
Q. What structural modifications enhance selectivity for xanthine oxidase (XO) inhibition?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., Cl, F) at the 6-position of the pyrimidine ring, as seen in 3-amino-6-(4-chloro-2-hydroxy-5-methylphenyl)-1H-pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one. SAR studies show a 10-fold increase in potency compared to unsubstituted analogs .
Q. Analytical and Safety Considerations
Q. How are analytical methods validated for quantifying pyrazolo[3,4-d]pyrimidine derivatives in biological matrices?
- Methodological Answer : Use LC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 μm) and gradient elution (0.1% formic acid/acetonitrile). Validate per ICH guidelines: linearity (R >0.99), LOD <10 ng/mL, and precision (%RSD <15%) .
Q. What safety protocols are recommended for handling reactive intermediates during synthesis?
- Methodological Answer : Use inert atmospheres (N/Ar) for moisture-sensitive steps. PPE (gloves, goggles) is mandatory due to compounds’ H301 (acute toxicity) and H315/H319 (skin/eye irritation) hazards. Store intermediates at -20°C under dark, anhydrous conditions .
Q. Addressing Data Contradictions
Q. How should researchers resolve discrepancies in reported biological activities of structurally similar derivatives?
- Methodological Answer : Conduct meta-analysis of assay conditions (e.g., cell line variability, serum concentration). For example, antitumor activity in MCF-7 cells may differ from HeLa due to EGFR expression levels. Validate findings using orthogonal assays (e.g., Western blot for target protein inhibition) .
Eigenschaften
IUPAC Name |
1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-6(12)4-3-1-9-10-5(3)8-2-7-4/h1-2H,(H,11,12)(H,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJPEYXFODAMIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=NC=NC(=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00725529 | |
Record name | 1H-Pyrazolo[3,4-d]pyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00725529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1095822-28-8 | |
Record name | 1H-Pyrazolo[3,4-d]pyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00725529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.